An In-Depth Technical Guide to the Chemical and Physical Properties of Neopentyl Alcohol
An In-Depth Technical Guide to the Chemical and Physical Properties of Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl alcohol, systematically known as 2,2-dimethylpropan-1-ol, is a primary alcohol with a unique, sterically hindered neopentyl structure. This structural feature imparts distinct chemical and physical properties that are of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical and physical properties of neopentyl alcohol, detailed experimental protocols for their determination, and an analysis of its characteristic spectral data.
Chemical and Physical Properties
Neopentyl alcohol is a colorless, volatile crystalline solid at room temperature with a characteristic peppermint-like odor.[1] It is one of the eight isomers of pentyl alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its reactivity and physical characteristics.
Identification and General Properties
A summary of the key identifiers and general properties of neopentyl alcohol is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-Dimethylpropan-1-ol | [2][3] |
| Synonyms | Neopentanol, tert-Butyl carbinol | [2][3] |
| CAS Number | 75-84-3 | [2][3] |
| Chemical Formula | C₅H₁₂O | [2][3] |
| Molecular Weight | 88.15 g/mol | [2][3] |
| Appearance | Colorless waxy crystalline solid | [3] |
| Odor | Peppermint-like | [1] |
Physical Properties
The physical properties of neopentyl alcohol are summarized in Table 2. Its relatively high melting point and boiling point compared to other pentanol isomers are a consequence of its compact and symmetrical structure, which allows for efficient crystal packing.
| Property | Value | Reference(s) |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 113-114 °C | [4] |
| Density | 0.812 g/mL at 20 °C | [2][3] |
| Solubility in Water | 36 g/L at 25 °C | [2] |
| Solubility in Organic Solvents | Very soluble in ethanol and diethyl ether | [2] |
| Vapor Pressure | 16 mmHg at 25 °C | [5] |
| Flash Point | 37 °C (99 °F) | [2] |
| Refractive Index | 1.405 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of neopentyl alcohol, as well as a protocol for its synthesis.
Synthesis of Neopentyl Alcohol from Diisobutylene
This procedure describes the synthesis of neopentyl alcohol via the acid-catalyzed reaction of diisobutylene with hydrogen peroxide, followed by decomposition of the resulting hydroperoxide.[6]
Materials:
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Diisobutylene
-
30% Hydrogen peroxide
-
95-96% Sulfuric acid
-
Ice
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of the Peroxidizing Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 800 g of 30% hydrogen peroxide to 5-10 °C using an ice bath. Separately, prepare a cold solution of sulfuric acid by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice. Slowly add the cold sulfuric acid solution to the hydrogen peroxide, maintaining the temperature below 20 °C.
-
Reaction with Diisobutylene: To the prepared peroxidizing solution, add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes. Remove the ice bath and maintain the reaction mixture at approximately 25 °C with vigorous agitation for 24 hours.
-
Isolation of the Hydroperoxide: After 24 hours, discontinue stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer containing the hydroperoxide.
-
Decomposition of the Hydroperoxide: In a separate flask equipped with a stirrer, thermometer, and dropping funnel, and cooled with an ice bath, place 500 g of 70% sulfuric acid. Add the organic layer from the previous step to the sulfuric acid with vigorous stirring, maintaining the temperature between 15-25 °C. After the addition is complete, continue stirring for 30 minutes at 5-10 °C.
-
Work-up and Distillation: Allow the layers to separate and draw off the lower aqueous layer. The upper organic layer is then distilled without fractionation. Collect the distillate and separate the upper organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and fractionally distill. Collect the fraction boiling between 111-113 °C.
Determination of Melting Point
The melting point of neopentyl alcohol is determined using the capillary method in a melting point apparatus.
Materials:
-
Neopentyl alcohol sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the neopentyl alcohol sample. Introduce the powdered sample into the open end of a capillary tube and tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Determination of Boiling Point
The boiling point is determined using a micro-boiling point or Thiele tube method.
Materials:
-
Neopentyl alcohol sample
-
Small test tube or fusion tube
-
Capillary tube (one end sealed)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Sample Preparation: Place a small amount of neopentyl alcohol into the small test tube. Since neopentyl alcohol is a solid at room temperature, it should be gently melted before transferring.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid sample.
-
Measurement: Attach the test tube to a thermometer and immerse it in the heating bath.
-
Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
When a continuous and rapid stream of bubbles is observed, stop heating and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Determination of Density
The density of neopentyl alcohol, a waxy solid at room temperature, can be determined by the displacement method after melting.
Materials:
-
Neopentyl alcohol sample
-
Pycnometer (specific gravity bottle) of known volume
-
Water bath
-
Analytical balance
Procedure:
-
Calibration of Pycnometer: Determine the exact volume of the pycnometer by weighing it empty and then filled with deionized water at a known temperature.
-
Sample Measurement: Weigh the empty, dry pycnometer.
-
Gently melt the neopentyl alcohol in a warm water bath (above its melting point, e.g., at 60 °C).
-
Fill the pycnometer with the molten neopentyl alcohol, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 60 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully insert the stopper, allowing excess liquid to overflow. Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the neopentyl alcohol by the volume of the pycnometer.
Determination of Solubility in Water
The solubility of neopentyl alcohol in water is determined by the shake-flask method.
Materials:
-
Neopentyl alcohol
-
Deionized water
-
Thermostated shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
Sample Preparation: Add an excess amount of solid neopentyl alcohol to a known volume of deionized water in a sealed flask.
-
Equilibration: Place the flask in a thermostated shaker bath set to 25 °C and agitate for at least 24 hours to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filter the sample if necessary.
-
Quantification: Analyze the concentration of neopentyl alcohol in the aqueous solution using a pre-calibrated analytical method, such as Gas Chromatography (GC).
-
The solubility is expressed in grams per liter (g/L).
Spectral Data and Interpretation
Spectroscopic techniques are essential for the structural elucidation and identification of neopentyl alcohol.
¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of neopentyl alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
Expected Spectrum:
-
A singlet integrating to 9 protons, corresponding to the three equivalent methyl groups of the tert-butyl group. The typical chemical shift is around δ 0.95 ppm.
-
A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) group. The typical chemical shift is around δ 3.3 ppm.
-
A broad singlet integrating to 1 proton, corresponding to the hydroxyl (-OH) proton. The chemical shift of this peak is variable and depends on concentration and temperature, typically appearing between δ 1.5 and 2.5 ppm.
Interpretation: The simplicity of the spectrum, with only three distinct signals, is a direct reflection of the high symmetry of the neopentyl alcohol molecule. The absence of splitting for the methyl and methylene protons is due to the quaternary carbon, which has no attached protons to couple with.
¹³C NMR Spectroscopy
Sample Preparation: Dissolve 50-100 mg of neopentyl alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Expected Spectrum:
-
A signal around δ 26 ppm, corresponding to the three equivalent methyl carbons.
-
A signal around δ 36 ppm, corresponding to the quaternary carbon.
-
A signal around δ 73 ppm, corresponding to the methylene carbon attached to the hydroxyl group.
Interpretation: The ¹³C NMR spectrum further confirms the structure with three distinct carbon environments, consistent with the molecular symmetry.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a melt between two salt plates.
Expected Spectrum:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.
-
Strong C-H stretching absorptions in the region of 2850-3000 cm⁻¹.
-
A strong C-O stretching absorption in the region of 1000-1050 cm⁻¹.
-
Characteristic C-H bending vibrations for the tert-butyl group.
Interpretation: The presence of the broad O-H stretch and the C-O stretch are definitive indicators of an alcohol functional group.
Mass Spectrometry
Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography. Electron ionization (EI) is a common ionization method.
Expected Fragmentation Pattern:
-
The molecular ion peak (M⁺) at m/z = 88 may be weak or absent due to the facile fragmentation of alcohols.
-
A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), formed by alpha-cleavage.
-
A peak at m/z = 31, corresponding to [CH₂OH]⁺, also from alpha-cleavage.
-
A peak at m/z = 70, resulting from the loss of water (M-18).
Interpretation: The fragmentation pattern is dominated by the formation of the stable tert-butyl cation, which is a key diagnostic feature for compounds containing this group. The loss of water is also a common fragmentation pathway for alcohols.
Conclusion
Neopentyl alcohol possesses a unique set of chemical and physical properties dictated by its sterically hindered structure. This guide has provided a detailed overview of these properties, along with comprehensive experimental protocols for their determination and analysis of the compound's spectral data. This information serves as a valuable resource for researchers and professionals working with or considering the use of neopentyl alcohol in their applications.
